molecular formula C11H8ClFN2O2S B246071 N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide

Cat. No. B246071
M. Wt: 286.71 g/mol
InChI Key: PIPQTVJDIAFCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide, also known as CFTR(inh)-172, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFTR(inh)-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein that regulates chloride ion transport across cell membranes.

Mechanism of Action

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 selectively inhibits the activity of the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein by binding to a specific site on the protein known as the regulatory domain. This binding prevents the opening of the chloride ion channel, thereby reducing the transport of chloride ions across cell membranes.
Biochemical and Physiological Effects
N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 has been shown to increase the transport of chloride ions across cell membranes in cells expressing the defective N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein. This leads to a reduction in the accumulation of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.

Advantages and Limitations for Lab Experiments

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 has several advantages for use in lab experiments. It is a highly selective inhibitor of the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein, which allows for the specific targeting of this protein in cells expressing the defective N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide gene. It is also relatively stable and easy to synthesize.
However, there are also limitations to the use of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 in lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. It is also relatively expensive, which can limit its accessibility for use in lab experiments.

Future Directions

There are several future directions for the development of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 as a therapeutic agent for the treatment of cystic fibrosis. One direction is the development of more potent and selective inhibitors of the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein that can be used in combination with N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 to increase its effectiveness.
Another direction is the development of alternative delivery methods for N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172, such as inhalation or injection, to improve its pharmacokinetic properties. Additionally, the use of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 in combination with other therapeutic agents, such as antibiotics or anti-inflammatory drugs, may improve the overall efficacy of treatment for cystic fibrosis.
Conclusion
In conclusion, N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 is a chemical compound that has shown significant potential as a therapeutic agent for the treatment of cystic fibrosis. Its selective inhibition of the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein has been shown to increase the transport of chloride ions across cell membranes, thereby reducing the accumulation of mucus in the lungs and other organs. While there are limitations to its use in lab experiments, there are several future directions for the development of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 as a therapeutic agent for cystic fibrosis.

Synthesis Methods

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 can be synthesized using a multistep process that involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide. The final product is obtained by purification using column chromatography.

Scientific Research Applications

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide gene result in the production of a defective protein that leads to the accumulation of thick, sticky mucus in the lungs and other organs.
N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 has been shown to selectively inhibit the activity of the defective N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide protein, thereby increasing the transport of chloride ions across cell membranes and reducing the accumulation of mucus. This has led to the development of N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide(inh)-172 as a potential therapeutic agent for the treatment of cystic fibrosis.

properties

Molecular Formula

C11H8ClFN2O2S

Molecular Weight

286.71 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C11H8ClFN2O2S/c12-11-10(2-1-7-14-11)15-18(16,17)9-5-3-8(13)4-6-9/h1-7,15H

InChI Key

PIPQTVJDIAFCQT-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F

solubility

43 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.